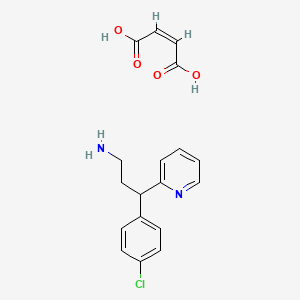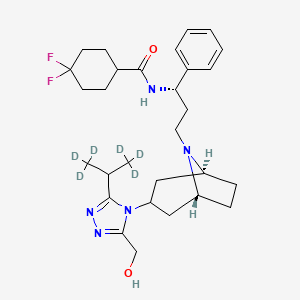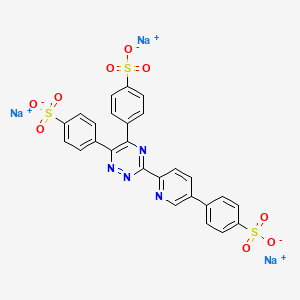
Y-27632 (Dihydrochlorid-Hydrat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Y-27632 (Dihydrochloride Hydrate) is a selective inhibitor of Rho-associated protein kinases (ROCKs), which are involved in various cellular processes such as cell migration, proliferation, and contraction. Y-27632 has been widely used in scientific research to investigate the role of ROCKs in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
Hemmung von Rho-assoziierten Kinasen
Y-27632 wird häufig als spezifischer Inhibitor der Rho-assoziierten, spulenförmigen Proteinkinasen (ROCK) der Proteinkinasefamilie verwendet {svg_1}. Es hemmt in vitro die Kinaseaktivität sowohl von ROCK-I als auch von ROCK-II {svg_2}. Diese Hemmung wird durch ATP auf kompetitive Weise aufgehoben, was darauf hindeutet, dass diese Verbindungen die Kinasen durch Bindung an die katalytische Stelle hemmen {svg_3}.
Zellzyklusprogression
Y-27632 fördert die Proliferation und Zellzyklusprogression kultivierter Astrozyten aus dem Rückenmark {svg_4}. Es wurde festgestellt, dass es bei 10 Mikromol Stressfasern in Swiss 3T3-Zellen abschafft, aber der G(1)-S-Phasenübergang des Zellzyklus und die Zytokinese bei dieser Konzentration kaum beeinflusst wurden {svg_5}.
Behandlung der Leberfibrose
Es wurde gezeigt, dass Y-27632 die durch Dimethylnitrosamin induzierte Leberfibrose bei Ratten verhindert {svg_6}. Dies deutet auf mögliche therapeutische Anwendungen bei der Behandlung von Lebererkrankungen hin.
Apoptose und Störung der Aktin-Kortex-Matte
Die Verbindung erhöht die Apoptose und stört die Aktin-Kortex-Matte im embryonalen Vogelhornhautepithel {svg_7}. Dies könnte Auswirkungen auf die Entwicklungsbiologie und das Tissue Engineering haben.
Herzmyofibrillogenese
Y-27632 beeinflusst die anfängliche Herzmyofibrillogenese in kultiviertem Hühnerblastoderm {svg_8}. Dies deutet auf mögliche Anwendungen im Bereich des Herzgewebe-Engineerings und der regenerativen Medizin hin.
Stammzellenforschung
Y-27632 wurde für verschiedene Anwendungen in der Stammzellenforschung eingesetzt, darunter Kryokonservierung, Sortierung, Reprogrammierung, Transplantation und Differenzierung {svg_9}. Es wurde als Mediumzusatz in der Organoidkultur des Pankreasgangkarzinoms verwendet {svg_10} und zur Hemmung der Rho-assoziierten Proteinkinase (ROCK) in menschlichen embryonalen Stammzellen und humanen induzierten pluripotenten Stammzellen (iPSCs) {svg_11}.
Vermehrung von Hornhautepithelzellen
Y-27632 wurde bei der Entwicklung von Transplantatalternativen eingesetzt, die für die endotheliale Keratoplastik mit kultivierten primären menschlichen Hornhautepithelzellen (CECs) geeignet sind {svg_12}. Es verbesserte die Anheftung und Proliferation von primären CECs signifikant {svg_13}.
Wirkmechanismus
Target of Action
Y-27632 (Dihydrochloride Hydrate) is a highly potent and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK) . It inhibits both ROCK1 and ROCK2 . These kinases are involved in various cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and cell migration .
Mode of Action
Y-27632 acts by binding to the catalytic site of ROCK, thereby preventing the binding of the Ras-related GTPase Rho A . This inhibition disrupts the downstream signaling of Rho A, which is involved in actin cytoskeleton reorganization, cell adhesion, and cell migration . It competes with ATP for binding to the catalytic site of ROCK .
Biochemical Pathways
The primary biochemical pathway affected by Y-27632 is the Rho/ROCK pathway . By inhibiting ROCK, Y-27632 prevents the downstream signaling of Rho A, which plays a crucial role in actin cytoskeleton reorganization, cell adhesion, and cell migration . It also inhibits downstream endothelin and TGF-β-related signaling .
Biochemische Analyse
Biochemical Properties
Y-27632 (Dihydrochloride Hydrate) interacts with the enzymes ROCK1 and ROCK2 . It binds to the catalytic site of ROCK, preventing the binding of Ras-related GTPase Rho A . This interaction plays a crucial role in actin cytoskeleton reorganization, cell adhesion, and cell migration . Y-27632 also inhibits downstream endothelin and TGF-β-related signaling .
Cellular Effects
Y-27632 (Dihydrochloride Hydrate) has significant effects on various types of cells and cellular processes. It enhances the survival of human embryonic stem cells when they are dissociated to single cells by preventing dissociation-induced apoptosis . It also improves embryoid body formation using forced-aggregation protocols . Furthermore, Y-27632 blocks apoptosis of mouse embryonic stem-derived neural precursors after dissociation and transplantation .
Molecular Mechanism
Y-27632 (Dihydrochloride Hydrate) exerts its effects at the molecular level by inhibiting the phosphorylation of myosin phosphatase subunit 1 (MYPT1) at both Thr853 and Thr696 . This inhibition leads to a decrease in smooth-muscle contraction by inhibiting Ca 2+ sensitization .
Temporal Effects in Laboratory Settings
Over time, Y-27632 (Dihydrochloride Hydrate) has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been shown to protect retinal function by inhibiting the apoptosis of photoreceptor cells in a rat model .
Dosage Effects in Animal Models
The effects of Y-27632 (Dihydrochloride Hydrate) vary with different dosages in animal models . For instance, treatment of the eyes with Y-27632 at 10 or 50 mM led to a 30% increase in a- and b-wave amplitudes in electroretinography .
Metabolic Pathways
Y-27632 (Dihydrochloride Hydrate) is involved in the Rho/ROCK pathway . It inhibits both ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site .
Transport and Distribution
Given its cell-permeable nature , it is likely that it can be transported across cell membranes and distributed within cells.
Subcellular Localization
Given its role as a ROCK inhibitor, it is likely to be found in locations where ROCK is present, such as the cytoplasm .
Eigenschaften
IUPAC Name |
4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQHLDXMMWHXIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331752-47-7 |
Source


|
| Record name | (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)




![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)





